molecular formula C21H17ClN2O5 B4330596 dimethyl 6-benzoyl-2-(4-chlorophenyl)-2,3-dihydropyridazine-3,4-dicarboxylate

dimethyl 6-benzoyl-2-(4-chlorophenyl)-2,3-dihydropyridazine-3,4-dicarboxylate

Cat. No. B4330596
M. Wt: 412.8 g/mol
InChI Key: YUEHVIJCWRKTAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dimethyl 6-benzoyl-2-(4-chlorophenyl)-2,3-dihydropyridazine-3,4-dicarboxylate, also known as DCBPD, is a chemical compound that has been extensively studied for its potential as a therapeutic agent. This compound belongs to the class of pyridazine derivatives and has shown promising results in various scientific research applications.

Mechanism of Action

Dimethyl 6-benzoyl-2-(4-chlorophenyl)-2,3-dihydropyridazine-3,4-dicarboxylate exerts its anticancer effects by inhibiting the activity of topoisomerase II, an enzyme that is essential for DNA replication and transcription. It also inhibits the activity of certain signaling pathways, such as the PI3K/Akt/mTOR pathway, which is often overactivated in cancer cells.
Biochemical and Physiological Effects:
dimethyl 6-benzoyl-2-(4-chlorophenyl)-2,3-dihydropyridazine-3,4-dicarboxylate has been shown to induce cell cycle arrest and apoptosis in cancer cells. It also has anti-inflammatory and antioxidant effects, which may contribute to its potential as a therapeutic agent for various diseases.

Advantages and Limitations for Lab Experiments

Dimethyl 6-benzoyl-2-(4-chlorophenyl)-2,3-dihydropyridazine-3,4-dicarboxylate has several advantages as a research tool, including its high potency and selectivity for cancer cells. However, its solubility and stability can be a limitation, and further optimization of its formulation may be necessary for clinical use.

Future Directions

There are several potential future directions for research on dimethyl 6-benzoyl-2-(4-chlorophenyl)-2,3-dihydropyridazine-3,4-dicarboxylate. One area of interest is its potential as a therapeutic agent for other diseases, such as inflammatory disorders and neurodegenerative diseases. Additionally, further studies are needed to optimize its formulation and improve its solubility and stability. Finally, more research is needed to elucidate its mechanism of action and identify potential drug targets.

Scientific Research Applications

Dimethyl 6-benzoyl-2-(4-chlorophenyl)-2,3-dihydropyridazine-3,4-dicarboxylate has been extensively studied for its potential as an anticancer agent. Several studies have shown that dimethyl 6-benzoyl-2-(4-chlorophenyl)-2,3-dihydropyridazine-3,4-dicarboxylate can induce apoptosis in cancer cells by inhibiting the activity of certain enzymes and signaling pathways. It has also been shown to have anti-inflammatory and antioxidant properties.

properties

IUPAC Name

dimethyl 6-benzoyl-2-(4-chlorophenyl)-3H-pyridazine-3,4-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClN2O5/c1-28-20(26)16-12-17(19(25)13-6-4-3-5-7-13)23-24(18(16)21(27)29-2)15-10-8-14(22)9-11-15/h3-12,18H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUEHVIJCWRKTAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1C(=CC(=NN1C2=CC=C(C=C2)Cl)C(=O)C3=CC=CC=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dimethyl 2-(4-chlorophenyl)-6-(phenylcarbonyl)-2,3-dihydropyridazine-3,4-dicarboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
dimethyl 6-benzoyl-2-(4-chlorophenyl)-2,3-dihydropyridazine-3,4-dicarboxylate
Reactant of Route 2
Reactant of Route 2
dimethyl 6-benzoyl-2-(4-chlorophenyl)-2,3-dihydropyridazine-3,4-dicarboxylate
Reactant of Route 3
dimethyl 6-benzoyl-2-(4-chlorophenyl)-2,3-dihydropyridazine-3,4-dicarboxylate
Reactant of Route 4
dimethyl 6-benzoyl-2-(4-chlorophenyl)-2,3-dihydropyridazine-3,4-dicarboxylate
Reactant of Route 5
dimethyl 6-benzoyl-2-(4-chlorophenyl)-2,3-dihydropyridazine-3,4-dicarboxylate
Reactant of Route 6
dimethyl 6-benzoyl-2-(4-chlorophenyl)-2,3-dihydropyridazine-3,4-dicarboxylate

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